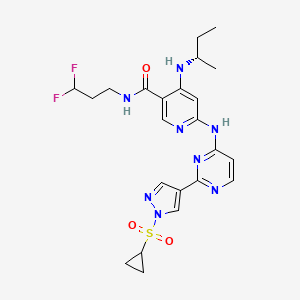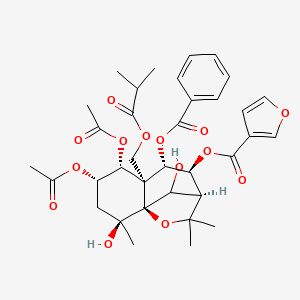
Celangulin XIX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celangulin XIX is a sesquiterpene polyol ester isolated from the plant Celastrus angulatus. It is known for its potent insecticidal properties, particularly against the larvae of Mythimna separata, a common pest in agriculture . The compound has a molecular formula of C35H42O14 and a molecular weight of 686.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Celangulin XIX is typically isolated from the root bark of Celastrus angulatus through a series of extraction and purification steps. The process involves the use of solvents like methanol and ethyl acetate, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound involves the use of macroporous adsorption resin for extraction. This method enhances the yield and purity of the compound. Nuclear magnetic resonance coupling fingerprint technology is employed for quality detection, ensuring high accuracy, stability, and repeatability .
Chemical Reactions Analysis
Types of Reactions
Celangulin XIX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include various ester derivatives of this compound, which have been studied for their enhanced insecticidal activities .
Scientific Research Applications
Celangulin XIX has a wide range of applications in scientific research:
Chemistry: It serves as a lead compound for the development of new insecticides.
Biology: The compound is used to study the biochemical pathways involved in insect metabolism.
Medicine: Research is ongoing to explore its potential as a natural pesticide with minimal environmental impact.
Industry: This compound is used in the formulation of eco-friendly pesticides
Mechanism of Action
Celangulin XIX exerts its insecticidal effects by targeting the H subunit of V-ATPase, an essential enzyme in insects. The compound binds to this subunit, inhibiting its activity and leading to the disruption of ion balance within the insect cells. This ultimately results in the death of the insect .
Comparison with Similar Compounds
Similar Compounds
Celangulin V: Another sesquiterpene polyol ester from Celastrus angulatus, known for its insecticidal properties.
Azadirachtin: A compound derived from the neem tree, also used as a natural insecticide.
Veratramine: A plant-derived compound with insecticidal activity
Uniqueness
Celangulin XIX is unique due to its high potency and specificity against Mythimna separata. Its ability to inhibit the H subunit of V-ATPase sets it apart from other insecticides, making it a valuable compound for developing new, eco-friendly pest control methods .
Properties
Molecular Formula |
C35H42O14 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C35H42O14/c1-18(2)29(39)44-17-34-27(46-20(4)37)23(45-19(3)36)15-33(7,42)35(34)26(38)24(32(5,6)49-35)25(47-31(41)22-13-14-43-16-22)28(34)48-30(40)21-11-9-8-10-12-21/h8-14,16,18,23-28,38,42H,15,17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI Key |
RIOWQBKQTCGNEP-AYXGDJHISA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
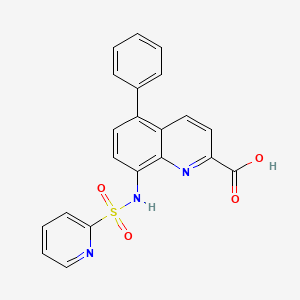

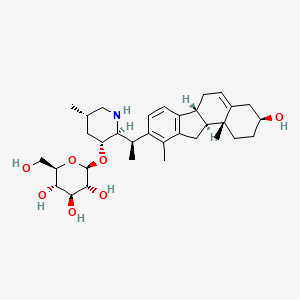
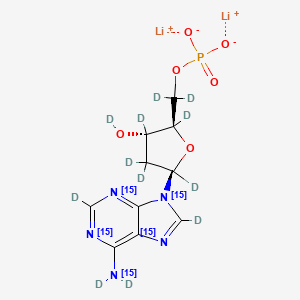
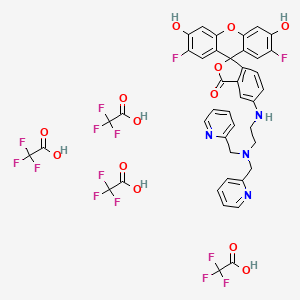
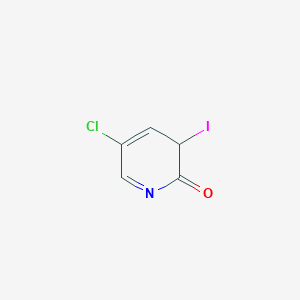
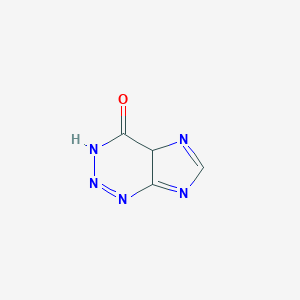

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
